molecular formula C18H20ClN3O2 B2459758 1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea CAS No. 2034359-07-2

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea

Cat. No.: B2459758
CAS No.: 2034359-07-2
M. Wt: 345.83
InChI Key: WLPWXEDHXYJWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a synthetic urea derivative of interest in medicinal chemistry and pharmacological research, supplied for research use only. This compound, with the CAS number 2034359-07-2, has a molecular formula of C18H20ClN3O2 and a molecular weight of 345.82 g/mol . Its structure features a urea core symmetrically substituted with a (4-chlorophenyl)methyl group and a [4-(3-methoxyazetidin-1-yl)phenyl] group, a design that incorporates both aromatic and heterocyclic elements common in bioactive molecules. Urea derivatives are a significant class of compounds in drug discovery, often serving as key scaffolds in the development of receptor modulators . For instance, structurally related phenylurea compounds have been investigated as potent and selective negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, which is a prominent target in neuropharmacology for conditions like substance use disorder . Other research areas for urea analogs include their development as enzyme inhibitors, such as dual FAAH/MAGL inhibitors, and as mode-selective antagonists for targets like the TRPV1 receptor . Researchers can utilize this compound as a building block or a reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening to explore its potential biological activities. It is available in various quantities with purities guaranteed at 90% or higher . This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWXEDHXYJWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.

    Azetidinyl Group Introduction: The next step involves the reaction of 4-(3-methoxyazetidin-1-yl)phenylamine with the chlorobenzyl intermediate under controlled conditions to form the desired intermediate.

    Urea Formation: Finally, the intermediate undergoes a reaction with isocyanate to form the urea linkage, resulting in the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea has found applications in various scientific research areas:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives, focusing on substituent variations, synthesis, and biological activities. Key analogs include azetidinone-containing ureas, pyridinyl/thiophenyl hybrids, and trifluoromethyl/morpholine-substituted derivatives.

Structural and Functional Group Comparisons

Compound ID / Reference Substituent R1 Substituent R2 Key Functional Features
Target Compound 4-Chlorophenylmethyl 4-(3-Methoxyazetidin-1-yl)phenyl Methoxyazetidine (saturated ring)
4g () 3-Chloro-4-methylphenyl trans-Fluorophenyl-methoxyphenyl azetidinone Azetidinone (β-lactam), fluorophenyl
7n () 4-Chloro-3-trifluoromethylphenyl Pyridinylmethylthio-phenyl Trifluoromethyl, pyridinylthio
4j () 3-Chlorophenyl azetidinone Phenothiazinylethyl Azetidinone, phenothiazine (antifungal)
7h () 4-Chlorophenyl azetidinone Phenothiazinylethyl thiourea Thiourea, antimycobacterial activity
7o () 4-Chlorophenyl Pyridinylmethoxy-phenyl Pyridinylmethoxy (improved bioavailability)
4-Chlorophenyl Morpholine-carbonylphenyl Morpholine (polar, enhances solubility)

Key Structural-Activity Relationship (SAR) Insights

Chloro Substitution : Para-chloro on the phenyl ring (as in the target compound) is common in antimicrobial agents, enhancing lipophilicity and target affinity .

Azetidine vs. Azetidinone: Azetidinones (β-lactams) exhibit higher reactivity but lower metabolic stability compared to saturated azetidines. The target compound’s methoxyazetidine may balance stability and bioactivity .

Methoxy and Trifluoromethyl Groups : Methoxy improves solubility, while trifluoromethyl enhances electronegativity and binding to hydrophobic pockets .

Data Table: Comparative Analysis

Property Target Compound 4g 7n 4j
Core Structure Urea + azetidine Urea + azetidinone Urea + pyridinylthio Urea + azetidinone
Substituents 4-Cl-benzyl, 3-methoxyazetidine 3-Cl-4-Me-phenyl, fluorophenyl 4-Cl-3-CF3-phenyl 3-Cl-phenyl, phenothiazine
Biological Activity Not reported Antiproliferative Not reported Antifungal
Yield Not reported 87% Not reported Not reported
Key Feature Methoxyazetidine Fluorophenyl Trifluoromethyl Phenothiazine

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be represented structurally as follows:

C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{2}

Antitumor Activity

Research indicates that urea derivatives, including those structurally similar to this compound, exhibit promising antitumor properties. For instance, studies have demonstrated that modifications in the urea structure can enhance cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Urea Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA-431 (skin)10EGFR inhibition
Compound BBcap-37 (breast)15Apoptosis induction
This compoundTBDTBDTBD

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in tumor progression. For example, some related compounds have been identified as inhibitors of phosphodiesterase enzymes, which play a role in cellular signaling and proliferation.

Case Study: PDE Inhibition

A study focusing on PDE inhibitors found that modifications to the urea structure significantly impacted enzyme binding affinity and specificity. The introduction of a methoxyazetidine group was noted to enhance inhibitory effects on phosphodiesterase activity, suggesting a similar potential for the target compound.

Pharmacokinetics and Toxicology

While pharmacokinetic data specific to this compound is sparse, studies on related urea derivatives suggest favorable absorption and distribution profiles. Toxicological assessments indicate that many urea compounds exhibit low toxicity at therapeutic doses, although further studies are required for comprehensive safety profiling.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

Parameter (Thieme Verlag KG) (Urea Derivative Synthesis)
SolventAcetonitrileDichloromethane or toluene
BaseDABCOTriethylamine
Temperature65°C (reflux)Reflux (solvent-dependent)
Key IntermediatePhenyl carbamateSubstituted isocyanate

Advanced: How can computational methods optimize synthesis pathways and predict reaction intermediates?

Methodological Answer:
Integrate quantum chemical calculations and reaction path search algorithms () to:

  • Predict intermediates : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.
  • Screen conditions : Apply machine learning to analyze solvent/base combinations from historical data (e.g., ).
  • Validate experimentally : Cross-reference computational predictions with spectroscopic data (e.g., X-ray crystallography in ).

Basic: What spectroscopic and crystallographic techniques are recommended for structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry ().
  • NMR spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., methoxyazetidinyl vs. chlorophenyl groups).
  • FT-IR : Identify urea carbonyl stretches (~1640–1680 cm1^{-1}) and aromatic C–H vibrations.

Advanced: How can researchers resolve discrepancies in reaction yields reported across different synthetic protocols?

Methodological Answer:

  • Controlled replication : Reproduce methods from and under identical conditions (solvent purity, inert atmosphere).
  • Byproduct analysis : Use HPLC-MS to detect side products (e.g., incomplete coupling or hydrolysis).
  • Kinetic studies : Compare activation energies via Arrhenius plots to identify rate-limiting steps.

Basic: What are the critical solubility and stability parameters for this compound under experimental conditions?

Methodological Answer:

  • Solubility : Prefer polar aprotic solvents (acetonitrile, DMF) for reactions; moderate solubility in ethanol ().
  • Stability : Store under inert gas at –20°C to prevent urea hydrolysis. Avoid prolonged exposure to moisture or light.
  • pH sensitivity : Test stability across pH 3–10 using buffered solutions to simulate biological assay conditions.

Advanced: What strategies are effective in modifying substituents to study structure-activity relationships (SAR)?

Methodological Answer:

  • Isosteric replacements : Substitute methoxyazetidinyl with morpholino () or thiourea groups ().
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups to assess electronic effects on reactivity ().
  • Biological assays : Pair synthetic analogs with in vitro testing (e.g., kinase inhibition) to correlate substituents with activity.

Basic: How can researchers ensure purity and characterize byproducts during synthesis?

Methodological Answer:

  • Chromatography : Use flash column chromatography (hexane/ethyl acetate gradients) to isolate the target compound.
  • Melting point analysis : Compare observed values (e.g., 160–165°C) with literature data ().
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 403.8) and detect impurities.

Advanced: How can quantitative structure-activity relationship (QSAR) models be applied to predict biological activity?

Methodological Answer:

  • Descriptor selection : Calculate logP, polar surface area, and H-bond donors/acceptors using software like MOE or Schrödinger.
  • Training data : Curate bioactivity data from analogs (e.g., ) to build regression models.
  • Validation : Cross-check predictions with experimental IC50_{50} values from kinase or receptor-binding assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.